![molecular formula C12H24N2O3S B6644564 2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol](/img/structure/B6644564.png)
2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol, also known as AZE, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to a class of compounds called sulfonyl-containing heterocycles, which have been shown to have a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol is not fully understood, but it is believed to act as a modulator of the immune system by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have an effect on the activity of certain enzymes, such as cyclooxygenase-2 and phospholipase A2.
Biochemical and Physiological Effects:
2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and analgesic properties, as well as the ability to modulate the immune system. It has also been shown to have an effect on the activity of certain enzymes, which may contribute to its biological activity.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving 2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol, including the development of more efficient synthesis methods, the investigation of its potential as an anti-inflammatory and analgesic agent, and the study of its effects on specific enzymes and protein-ligand interactions. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol and its potential applications in various scientific fields.
In conclusion, 2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol is a promising compound that has been extensively studied for its potential use in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have all been discussed in this paper. Further research is needed to fully understand the potential of 2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol and its applications in various scientific fields.
Synthesis Methods
The synthesis of 2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol involves a multistep process that begins with the reaction of 1,4-dibromobutane with sodium azide to form 1-azidobutane. This compound is then reacted with 2-pyrrolidinone to form the corresponding lactam, which is subsequently reduced with sodium borohydride to yield the desired product, 2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol. The overall yield of this process is around 25%.
Scientific Research Applications
2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol has been studied for its potential use in a variety of scientific research applications, including as a building block for the synthesis of other compounds, as a ligand for metal ions, and as a tool for the study of protein-ligand interactions. It has also been investigated for its potential use as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
2-[1-(azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c15-11-7-12-6-5-10-14(12)18(16,17)13-8-3-1-2-4-9-13/h12,15H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDOCRFYEDQNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCCC2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


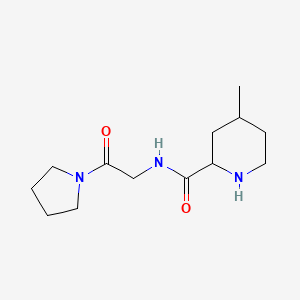
![2-Ethyl-2-[[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]methyl]butanoic acid](/img/structure/B6644522.png)
![5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid](/img/structure/B6644528.png)
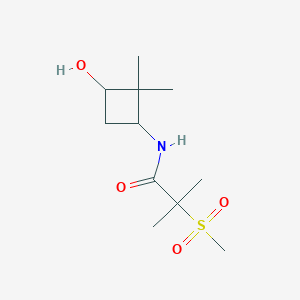
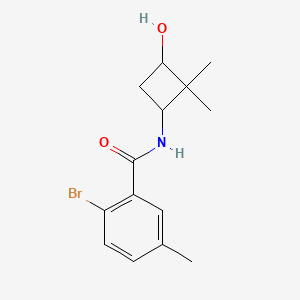
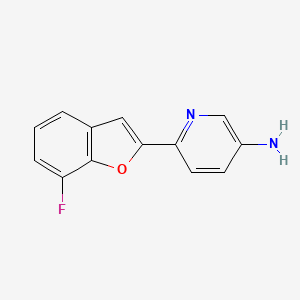
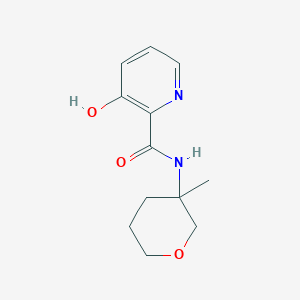

![3-[[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]methyl]oxolan-3-ol](/img/structure/B6644590.png)
![3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid](/img/structure/B6644594.png)
![1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide](/img/structure/B6644605.png)
![1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B6644607.png)
